GSK951A

Descripción

Propiedades

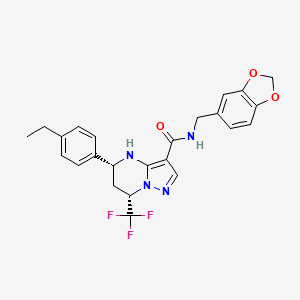

Fórmula molecular |

C24H23F3N4O3 |

|---|---|

Peso molecular |

472.5 g/mol |

Nombre IUPAC |

(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1 |

Clave InChI |

AGTNDMNRULIWGD-NQIIRXRSSA-N |

SMILES isomérico |

CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |

SMILES canónico |

CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK951A in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK951A, a promising anti-tuberculosis compound. The document details its molecular target, pathway of inhibition, and the experimental evidence supporting these findings.

Executive Summary

This compound is a potent bactericidal agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds. The primary mechanism of action of this compound is the inhibition of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall. Its specific molecular target has been identified as EchA6, an essential enoyl-CoA hydratase-like protein that functions as a fatty acid shuttle. By binding to EchA6, this compound disrupts the transport of long-chain fatty acids required for mycolic acid synthesis, leading to cell death. This novel mechanism of action makes this compound a valuable candidate for further development in the fight against drug-susceptible and potentially drug-resistant tuberculosis.

Core Mechanism of Action: Targeting Mycolic Acid Biosynthesis via EchA6

This compound exerts its bactericidal effect by targeting a key pathway in M. tuberculosis: the biosynthesis of mycolic acids. These long-chain fatty acids are the hallmark of the mycobacterial cell envelope and are essential for its structural integrity, low permeability, and virulence.

The direct molecular target of this compound is the protein EchA6.[1][2] While EchA6 shares homology with enoyl-CoA hydratases, it is a non-catalytic protein that is essential for mycobacterial viability.[2] Its function is to bind and shuttle long-chain acyl-CoAs, which are precursors for mycolic acid synthesis.[2]

This compound acts as a competitive inhibitor, binding to the acyl-CoA binding site of EchA6.[2] This binding event physically obstructs the shuttle function of EchA6, thereby preventing the transport of fatty acid substrates necessary for the subsequent enzymatic steps in the mycolic acid biosynthesis pathway. The disruption of this essential pathway leads to the cessation of cell wall construction and ultimately results in bacterial cell death.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against Mycobacterium tuberculosis.

| Parameter | Value | Species/Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.16 µM | M. tuberculosis H37Rv | [3] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of experimental techniques. Below are detailed methodologies for key experiments.

Target Identification via Affinity Chromatography (Pull-down Assay)

Objective: To identify the specific cellular target of this compound in Mycobacterium tuberculosis.

Methodology:

-

Probe Synthesis: A derivative of this compound (a THPP analogue) is synthesized with a linker arm and immobilized onto a solid support matrix, such as sepharose beads, to create an affinity column.

-

Lysate Preparation: M. tuberculosis H37Rv is cultured to mid-log phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline). The bacterial pellet is resuspended in lysis buffer containing protease inhibitors and lysed using mechanical disruption (e.g., bead beating or sonication). The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is passed over the this compound-coupled affinity column. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the column using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted protein fractions are concentrated and separated by SDS-PAGE. The protein bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then searched against the M. tuberculosis proteome database to identify the bound protein, which was determined to be EchA6.[1][2]

X-ray Crystallography of this compound in Complex with EchA6

Objective: To determine the three-dimensional structure of this compound bound to its target protein, EchA6, to understand the molecular interactions.

Methodology:

-

Protein Expression and Purification: The gene encoding EchA6 from M. tuberculosis is cloned into an expression vector (e.g., pET vector) and transformed into a suitable expression host, such as Escherichia coli BL21(DE3). The protein is overexpressed, typically as a tagged protein (e.g., His-tag) to facilitate purification. The cells are lysed, and EchA6 is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

-

Crystallization: The purified EchA6 protein is concentrated and mixed with a solution containing this compound in excess. This mixture is then subjected to crystallization screening using various techniques, such as sitting-drop or hanging-drop vapor diffusion, against a range of crystallization cocktails.

-

Data Collection and Structure Determination: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source. The diffraction data is processed, and the structure of the EchA6-GSK951A complex is solved using molecular replacement, using the known structure of a homologous protein as a search model. The final structure is refined to yield a high-resolution model of the binding mode of this compound within the active site of EchA6 (PDB ID: 5DUC).[2]

Mycolic Acid Biosynthesis Inhibition Assay

Objective: To confirm that this compound inhibits the synthesis of mycolic acids in whole M. tuberculosis cells.

Methodology:

-

Radiolabeling: M. tuberculosis cultures are grown to early-log phase and then treated with varying concentrations of this compound. A radiolabeled precursor of mycolic acid synthesis, such as [1,2-¹⁴C]acetic acid, is added to the cultures.

-

Lipid Extraction: After a defined incubation period, the bacterial cells are harvested, and the total lipids are extracted using a series of organic solvents (e.g., chloroform/methanol mixtures).

-

Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated based on their polarity using a suitable solvent system. The TLC plate is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

-

Analysis: The inhibition of mycolic acid synthesis is quantified by comparing the intensity of the radiolabeled mycolic acid spots in the this compound-treated samples to the untreated control. A dose-dependent decrease in the incorporation of the radiolabel into mycolic acids confirms the inhibitory activity of this compound on this pathway.[1][2]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its target identification.

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Caption: Experimental workflow for the identification of the this compound target.

References

The Molecular Target of GSK951: A Kallikrein-5 Inhibitor for Netherton Syndrome

GSK951 is a potent and highly selective, reversible, covalent inhibitor of kallikrein-related peptidase 5 (KLK5). This serine protease is the primary molecular target of GSK951. Developed through a meticulous structure-based design strategy, GSK951 is under investigation as a topical treatment for Netherton syndrome, a severe genetic skin disorder.[1][2][3]

The initial identification of GSK951's molecular target was a result of a focused effort to develop a therapeutic agent for Netherton syndrome. This condition is characterized by excessive skin shedding and inflammation due to uncontrolled proteolytic activity in the epidermis. The primary driver of this pathology is the overactivation of KLK5.[1][4] GSK951 was engineered to specifically and potently inhibit this enzyme, thereby addressing the root cause of the disease.

Quantitative Data on GSK951's Potency and Selectivity

GSK951 exhibits picomolar potency against human KLK5 and demonstrates significant selectivity over other related kallikreins and serine proteases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

| Target Enzyme | pIC50 | IC50 (nM) | Selectivity vs. KLK5 |

| Human KLK5 | 9.6 | 0.25 | - |

| Human KLK7 | 4.1 | 79,433 | > 300,000-fold |

| Human KLK14 | 7.5 | 31.6 | ~126-fold |

| Matriptase | 5.9 | 1,259 | ~5,000-fold |

| Elastase | < 4 | > 100,000 | > 400,000-fold |

Table 1: In vitro potency and selectivity of GSK951 against various serine proteases. The pIC50 values were converted to IC50 for clarity. Data sourced from Walker et al., 2019a as cited in research literature.[2]

In preclinical studies using a transgenic mouse model of Netherton syndrome (TgKLK5 mice), topical application of a cream containing GSK951 led to a significant reduction in transepidermal water loss (TEWL), a key indicator of skin barrier function.

| Treatment Group | Reduction in TEWL |

| GSK951 (topical) | ~50% after one day |

Table 2: In vivo efficacy of GSK951 in a transgenic mouse model of Netherton syndrome. Data indicates the approximate reduction in transepidermal water loss.[5]

Signaling Pathway of KLK5 in Netherton Syndrome

In the pathophysiology of Netherton syndrome, the absence of the natural inhibitor LEKTI leads to uncontrolled KLK5 activity. This triggers a signaling cascade that results in skin barrier dysfunction and inflammation. KLK5 not only directly degrades desmosomal proteins, leading to excessive skin shedding, but also activates other kallikreins (KLK7 and KLK14) and the Protease-Activated Receptor 2 (PAR2). PAR2 activation initiates a downstream signaling pathway involving NF-κB, which upregulates the expression of pro-inflammatory and pro-allergic cytokines such as TSLP, IL-8, and TNF-α.

Caption: KLK5 signaling cascade in Netherton syndrome and the inhibitory action of GSK951.

Experimental Protocols

Determination of IC50 for KLK5

The half-maximal inhibitory concentration (IC50) of GSK951 against human KLK5 was determined using a biochemical fluorescence-based assay.

-

Enzyme and Substrate: Recombinant human KLK5 and a fluorogenic peptide substrate (e.g., a tripeptide fluorescent substrate) were used.

-

Assay Buffer: The assay was performed in a suitable buffer, typically at a physiological pH (e.g., pH 7.4), containing detergents to prevent non-specific binding.

-

Procedure: a. A serial dilution of GSK951 was prepared in the assay buffer. b. A fixed concentration of human KLK5 was pre-incubated with the different concentrations of GSK951 for a defined period to allow for inhibitor binding. c. The enzymatic reaction was initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence, corresponding to the cleavage of the substrate by KLK5, was monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[2]

In Vivo Efficacy in a Transgenic Mouse Model

The in vivo activity of GSK951 was assessed in a transgenic mouse model overexpressing human KLK5 in the epidermis (TgKLK5), which recapitulates key features of Netherton syndrome.

-

Animal Model: TgKLK5 mice exhibiting skin barrier defects.

-

Treatment: A cream formulation containing GSK951 was applied topically to the skin of the mice daily for a specified duration (e.g., three days).[5]

-

Endpoint Measurement (Transepidermal Water Loss - TEWL): a. TEWL was measured using a Tewameter on a defined area of the treated skin at baseline and at various time points after treatment. b. A significant decrease in TEWL indicates an improvement in the skin barrier function.

-

Endpoint Measurement (KLK5 Activity): a. At the end of the study, skin biopsies were collected from the treated and control areas. b. KLK5 activity in the skin lysates was measured using a specific enzymatic assay.

-

Endpoint Measurement (Pro-inflammatory Cytokines): a. The levels of pro-inflammatory cytokines (e.g., TSLP, TNF-α) in the skin homogenates were quantified using methods such as ELISA or multiplex assays.

Structure-Based Design of GSK951

The development of GSK951 employed a structure-based drug design approach, which is a rational method for drug discovery that relies on the knowledge of the three-dimensional structure of the biological target.

Caption: A generalized workflow for the structure-based design of GSK951.

References

- 1. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK951 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GSK951A: A Novel Mycolic Acid Synthesis Inhibitor Targeting EchA6 in Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK951A is a promising antitubercular agent that targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. As a member of the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds, this compound functions as a potent inhibitor of the enoyl-CoA hydratase homolog, EchA6. This enzyme plays a crucial, non-catalytic role in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to form the characteristic long-chain mycolic acids of the mycobacterial cell wall. By disrupting this pathway, this compound demonstrates bactericidal activity against M. tuberculosis, including in vivo efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound and its analogues.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, presents a validated and attractive target for new drugs. Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are essential for the viability, virulence, and drug resistance of M. tuberculosis.

This compound has been identified as a potent inhibitor of mycolic acid biosynthesis. It belongs to the THPP class of compounds, which have been shown to be effective in cell culture and in animal models of tuberculosis with a notable lack of cytotoxicity. The specific molecular target of this class of compounds is EchA6, an essential component of the FAS-II pathway.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[d][1][2]dioxol-4-ylmethyl)amide |

| Chemical Formula | C24H23F3N4O3 |

| Molecular Weight | 472.47 g/mol |

| CAS Number | 1403602-33-4 |

Mechanism of Action

This compound inhibits mycolic acid synthesis by targeting EchA6, a catalytically inactive enoyl-CoA hydratase. EchA6 is a crucial component of the FAS-II system in M. tuberculosis, which elongates fatty acid precursors to form the meromycolate chain of mycolic acids. While homologous to catalytic enoyl-CoA hydratases, EchA6 functions as an essential shuttle, binding to long-chain acyl-CoAs and likely presenting them to the other enzymes of the FAS-II complex for further elongation.

This compound and its analogues bind to EchA6, competing with the binding of long-chain acyl-CoAs. This inhibition disrupts the FAS-II pathway, leading to a reduction in the synthesis of all classes of mycolic acids. The consequence of this inhibition is the disruption of the integrity of the mycobacterial cell wall, ultimately resulting in bactericidal activity.

Mycolic Acid Biosynthesis Pathway (FAS-II) and the Role of EchA6

The FAS-II system is responsible for the elongation of acyl-ACP (acyl carrier protein) substrates, which are products of the FAS-I system. This multi-enzyme complex carries out iterative cycles of condensation, reduction, and dehydration to extend the fatty acid chain. EchA6 interacts with key enzymes of the FAS-II pathway, facilitating the transfer of the growing fatty acid chain.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following tables summarize data for a closely related tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue as reported in the scientific literature. This data is expected to be representative of the activity of this compound.

In Vitro Antitubercular Activity

| Compound | Strain | MIC (μM) |

| THPP Analogue | M. tuberculosis H37Rv | 0.04 |

| This compound | M. tuberculosis H37Rv | 0.16[3] |

Cytotoxicity

| Compound | Cell Line | IC50 (μM) |

| THPP Analogue | HepG2 (human liver) | >50 |

| THPP Analogue | THP-1 (human monocyte) | >50 |

In Vivo Efficacy

| Compound | Mouse Model | Dose (mg/kg) | Reduction in Lung CFU (log10) |

| THPP Analogue | Chronic TB infection | 100 | ~2.0 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established methods used for the characterization of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a test compound against M. tuberculosis using a microplate-based assay with a resazurin readout.

Mycolic Acid Synthesis Inhibition Assay

This protocol describes a whole-cell assay to determine the effect of a compound on mycolic acid synthesis using radiolabeled acetate.

-

Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to an OD600 of 0.5-0.7.

-

Compound Treatment: Aliquot the culture into tubes and add this compound at various concentrations. Include a no-drug control and an isoniazid control (known inhibitor).

-

Radiolabeling: Add [1,2-¹⁴C]acetic acid (1 µCi/mL) to each culture and incubate for 8-12 hours at 37°C.

-

Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Saponify the cell pellet with 20% tetrabutylammonium hydroxide at 100°C for 3 hours.

-

Acidify the sample with HCl and extract the fatty acids with diethyl ether.

-

Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating with iodomethane.

-

-

TLC Analysis:

-

Spot the extracted FAMEs and MAMEs onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system such as hexane:ethyl acetate (95:5, v/v) run three times.

-

Visualize the radiolabeled lipids by autoradiography.

-

-

Quantification: Quantify the intensity of the MAME bands to determine the percentage of inhibition compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2).

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability versus the compound concentration.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antitubercular compound in a mouse model.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular therapies. Its unique mechanism of action, targeting the essential EchA6 protein in the mycolic acid biosynthesis pathway, offers a promising strategy to combat M. tuberculosis, including drug-resistant strains. The available data on its analogue, a THPP compound, demonstrates potent bactericidal activity and in vivo efficacy with a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working on this promising class of antitubercular agents.

References

GSK951A: A THPP Analogue for Next-Generation Anti-Tuberculosis Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK951A, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has emerged as a promising lead compound in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. By targeting EchA6, an essential fatty acid shuttle in mycobacteria, this compound disrupts the biosynthesis of mycolic acids, critical components of the mycobacterial cell wall. This guide is intended for researchers, scientists, and drug development professionals engaged in anti-tuberculosis research, offering a comprehensive resource to facilitate further investigation and development of THPP analogues as a novel class of anti-tuberculosis agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel anti-tuberculosis drugs with new mechanisms of action. The THPP scaffold has been identified as a promising starting point for the development of potent anti-mycobacterial agents. This compound is a key analogue from this class that has demonstrated significant activity against Mtb. This document outlines the core scientific findings related to this compound, presenting key data in a structured format and providing detailed experimental methodologies to enable replication and further research.

Mechanism of Action: Targeting Mycolic Acid Biosynthesis via EchA6

This compound exerts its anti-tuberculosis effect by inhibiting the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and protection from host immune responses.

The direct molecular target of this compound and other THPP analogues has been identified as EchA6, a non-catalytic but essential enoyl-CoA hydratase homologue. EchA6 functions as a fatty acid shuttle, facilitating the transport of long-chain fatty acids for the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of mero-mycolic acids.

By binding to EchA6, this compound competitively inhibits the binding of long-chain acyl-CoAs, thereby disrupting the supply of precursors for mycolic acid synthesis. This leads to a bactericidal effect against M. tuberculosis.

Signaling Pathway Diagram

Caption: Inhibition of mycolic acid synthesis by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activity, as well as its cytotoxicity profile.

| Parameter | Value | Cell Line / Strain | Reference |

| Binding Affinity (KD) | 0.64 ± 0.16 µM | Purified Mtb-EchA6 | [1] |

| Minimum Inhibitory Concentration (MIC) | Data not available in the public domain | M. tuberculosis H37Rv | |

| In Vivo Efficacy (CFU reduction) | Data not available in the public domain | Mouse model of tuberculosis | |

| Cytotoxicity (CC50) | Data not available in the public domain | Mammalian cell lines |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other THPP analogues.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the determination of the minimum inhibitory concentration of a test compound against M. tuberculosis H37Rv using a broth microdilution method.

Caption: Workflow for MIC determination.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 in a 96-well microplate.

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Result Reading: After incubation, add a resazurin-based indicator solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., remains blue).

Mycolic Acid Biosynthesis Inhibition Assay

This protocol describes a method to assess the inhibition of mycolic acid synthesis in M. tuberculosis by this compound using radiolabeled acetate.

Caption: Workflow for mycolic acid biosynthesis inhibition assay.

-

Bacterial Culture and Treatment: Grow M. tuberculosis H37Rv in 7H9 broth to an OD600 of 0.6-0.8. Aliquot the culture and treat with various concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.

-

Radiolabeling: Add [1,2-14C]acetic acid to each culture and incubate for a further 6-8 hours at 37°C.

-

Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).

-

Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids with tetrabutylammonium hydroxide. Extract the mycolic acids and derivatize them to mycolic acid methyl esters (MAMEs) using iodomethane.

-

Thin-Layer Chromatography (TLC): Spot the extracted MAMEs onto a silica gel TLC plate. Develop the TLC plate using a solvent system of hexane:ethyl acetate (95:5, v/v).

-

Analysis: Visualize the radiolabeled MAMEs by autoradiography or with a phosphorimager. Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the MAME bands in the drug-treated samples to the vehicle control.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine model of chronic tuberculosis infection.

Caption: Workflow for in vivo efficacy testing.

-

Infection: Infect BALB/c or C57BL/6 mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment: At a predetermined time post-infection (e.g., 4-6 weeks, to allow for the establishment of a chronic infection), begin daily oral or parenteral administration of this compound at various doses. Include a vehicle control group and a positive control group (e.g., treated with isoniazid).

-

Bacterial Load Determination: At various time points during and after the treatment period, euthanize cohorts of mice. Aseptically remove the lungs and spleens, homogenize the tissues in phosphate-buffered saline containing 0.05% Tween 80.

-

CFU Enumeration: Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate the plates at 37°C for 3-4 weeks.

-

Data Analysis: Count the number of colonies to determine the bacterial load (CFU) per organ. The efficacy of this compound is determined by the reduction in the mean log10 CFU in the lungs and spleens of treated mice compared to the vehicle control group.

Bacterial Two-Hybrid (B2H) Assay for Target Engagement

This protocol describes the use of a bacterial two-hybrid system to confirm the interaction between this compound's target, EchA6, and other proteins in the mycolic acid biosynthesis pathway.

Caption: Workflow for bacterial two-hybrid assay.

-

Vector Construction: Clone the gene encoding EchA6 into a "bait" vector (e.g., containing a DNA-binding domain). Clone the genes of potential interacting partners (e.g., FAS-II enzymes) into a "prey" vector (e.g., containing a transcription activation domain).

-

Transformation: Co-transform a suitable E. coli reporter strain (e.g., deficient in adenylate cyclase) with the bait and prey plasmids.

-

Interaction Screening: Plate the co-transformed bacteria on selective medium containing a reporter substrate (e.g., X-gal for a lacZ reporter). A positive interaction between the bait and prey proteins will reconstitute the activity of the transcription factor, leading to the expression of the reporter gene and a detectable phenotype (e.g., blue colonies).

-

Quantitative Analysis: To quantify the strength of the interaction, perform a liquid β-galactosidase assay using a substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside). The rate of color development is proportional to the strength of the protein-protein interaction.

Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2 or VERO) using a resazurin-based assay.

Caption: Workflow for cytotoxicity assay.

-

Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.

-

Data Acquisition and Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the exploration of THPP analogues as a novel class of anti-tuberculosis agents. Its defined mechanism of action, targeting the essential mycolic acid biosynthesis pathway via EchA6, provides a strong rationale for its further development. This technical guide has consolidated the available information on this compound and provided detailed experimental protocols to aid researchers in this critical field. While further studies are required to fully elucidate its in vivo efficacy and safety profile, this compound stands as a promising candidate for future anti-tuberculosis therapies. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community dedicated to combating the global threat of tuberculosis.

References

The Disruption of Mycobacterial Cell Wall Integrity by GSK951A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique and complex cell wall of Mycobacterium tuberculosis is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and the host immune system. A key component of this protective envelope is mycolic acid, a class of long, branched-chain fatty acids. The biosynthetic pathway of mycolic acids presents a critical vulnerability for the development of new anti-tubercular agents. This technical guide delves into the effects of GSK951A, a potent inhibitor of mycolic acid biosynthesis, on the integrity of the mycobacterial cell wall. This compound, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has been identified as a promising compound that targets a novel enzyme in this essential pathway, thereby compromising the structural integrity of the mycobacterial cell envelope.[1]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis via EchA6 Targeting

This compound exerts its antimycobacterial effect by specifically inhibiting mycolic acid biosynthesis.[1] Its molecular target is the enoyl-CoA hydratase homologue, EchA6.[1] While homologous to enoyl-CoA hydratases, EchA6 is a non-catalytic but essential enzyme in mycobacteria. It functions as a crucial fatty acid shuttle, playing a vital role in the elongation of fatty acids that are precursors to mycolic acids.

This compound, as a THPP analogue, acts as a competitive inhibitor, binding to the acyl-CoA binding site of EchA6. This binding event prevents the natural substrate from accessing the enzyme, thereby disrupting the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids required for mycolic acid synthesis. The inhibition of EchA6 effectively halts the production of mature mycolic acids, which are essential for the formation of the outer mycomembrane of the mycobacterial cell wall. The loss of mycolic acids compromises the integrity and impermeability of the cell wall, ultimately leading to bacterial cell death.

Caption: Mechanism of this compound-mediated inhibition of mycolic acid synthesis.

Experimental Protocols

A key method to assess the impact of compounds on mycolic acid biosynthesis involves the metabolic labeling of these lipids with a radioactive precursor, followed by their extraction and analysis.

Protocol: Assessment of Mycolic Acid Synthesis Inhibition in Mycobacterium spp. using [1,2-¹⁴C]Acetic Acid Labeling and Thin-Layer Chromatography (TLC)

1. Mycobacterial Culture Preparation: a. Grow Mycobacterium (e.g., M. bovis BCG or M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8). b. Dilute the culture to an OD₆₀₀ of 0.2 in fresh 7H9 medium.

2. Compound Treatment and Radiolabeling: a. Aliquot the diluted mycobacterial culture into sterile tubes. b. Add this compound at various concentrations (e.g., 0.1x, 1x, and 10x the Minimum Inhibitory Concentration [MIC]). Include a drug-free (DMSO vehicle) control. c. Immediately add [1,2-¹⁴C]acetic acid (specific activity ~50-60 mCi/mmol) to a final concentration of 1 µCi/ml to each tube. d. Incubate the cultures at 37°C with shaking for 24 hours.

3. Lipid Extraction: a. Harvest the bacterial cells by centrifugation at 3,000 x g for 10 minutes. b. Wash the cell pellet twice with phosphate-buffered saline (PBS). c. Resuspend the pellet in 2 ml of 20% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight for saponification. d. After cooling, add 2 ml of dichloromethane, 200 µl of iodomethane, and 2 ml of water. e. Shake the tubes vigorously for 30 minutes for methylation of the fatty acids. f. Centrifuge at 1,500 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). h. Wash the organic phase with 1 ml of 1 M HCl, followed by 1 ml of water. i. Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Thin-Layer Chromatography (TLC) Analysis: a. Resuspend the dried lipid extract in 50 µl of dichloromethane. b. Spot an equal amount of the extract (based on the initial culture OD) onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). c. Develop the TLC plate in a solvent system of hexane:ethyl acetate (95:5, v/v). For optimal separation of different mycolate classes, multiple developments (typically three) may be required. d. Air-dry the TLC plate.

5. Visualization and Quantification: a. Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled FAMEs and MAMEs. b. Quantify the intensity of the bands corresponding to FAMEs and the different classes of MAMEs (alpha-, methoxy-, and keto-mycolates) using a phosphorimager or densitometry software. c. Calculate the percentage of inhibition of mycolic acid synthesis by comparing the intensity of the MAME bands in the this compound-treated samples to the vehicle control.

Caption: Workflow for assessing mycolic acid synthesis inhibition.

Data Presentation

The quantitative data obtained from the experimental protocol can be summarized in a table to facilitate comparison of the effects of this compound at different concentrations.

| This compound Concentration (µM) | Alpha-Mycolic Acid Methyl Ester (% of Control) | Methoxy-Mycolic Acid Methyl Ester (% of Control) | Keto-Mycolic Acid Methyl Ester (% of Control) | Total Mycolic Acid Methyl Esters (% of Control) | Fatty Acid Methyl Esters (% of Control) |

| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 100 |

| 0.1 x MIC | Value | Value | Value | Value | Value |

| 1 x MIC | Value | Value | Value | Value | Value |

| 10 x MIC | Value | Value | Value | Value | Value |

Note: The values in the table are placeholders and would be populated with experimental data. A dose-dependent decrease in all mycolic acid species is expected with this compound treatment, while the levels of shorter-chain fatty acid methyl esters may remain stable or increase due to the blockage of the elongation pathway.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular therapeutics. Its targeted inhibition of EchA6, a key component of the mycolic acid biosynthesis pathway, disrupts the integrity of the mycobacterial cell wall, a mechanism distinct from many current first- and second-line drugs. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other potential cell wall synthesis inhibitors, facilitating further drug development and a deeper understanding of mycobacterial physiology.

References

The Discovery and Development of GSK951A: A Targeted Approach to Treating Netherton Syndrome

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by debilitating skin barrier defects, chronic inflammation, and atopic manifestations. The underlying cause is a loss-of-function mutation in the SPINK5 gene, which encodes the serine protease inhibitor LEKTI. This deficiency leads to the uncontrolled activity of kallikrein-related peptidase 5 (KLK5), a key enzyme in skin desquamation and inflammatory cascades. This whitepaper details the discovery and preclinical development of GSK951A, a potent and highly selective small molecule inhibitor of KLK5, designed as a topical treatment for Netherton Syndrome. Through a structure-based drug design approach, this compound has demonstrated significant promise in restoring skin barrier function and reducing inflammation in preclinical models, offering a targeted therapeutic strategy for this debilitating orphan disease.

Introduction: The Unmet Need in Netherton Syndrome

Netherton Syndrome is a rare and life-threatening condition with limited treatment options. Current therapies are primarily palliative, focusing on managing symptoms with emollients, topical corticosteroids, and antimicrobials. These treatments do not address the root cause of the disease—the hyperactivity of epidermal proteases. The central role of KLK5 in the pathophysiology of NS makes it an ideal therapeutic target.[1] Inhibition of KLK5 is expected to normalize the desquamation process, restore the integrity of the skin barrier, and consequently reduce the associated inflammation and atopic symptoms.[2]

The Discovery of this compound: A Structure-Based Approach

The development of this compound was driven by a focused, structure-based design strategy aimed at identifying a potent and selective KLK5 inhibitor suitable for topical delivery.[3][4]

From Fragment Screening to Lead Optimization

The initial phase of discovery involved the identification of weakly binding fragments that interacted with the active site of KLK5.[5] Through a process of fragment-based drug discovery (FBDD), these initial hits were optimized for potency and selectivity. X-ray crystallography was a critical tool in this process, providing detailed insights into the binding modes of the inhibitor candidates.[5] A surrogate of KLK5, a KLK6 mutant (I218Y/N217D/K224R), was utilized for co-crystallography studies to guide the optimization process.[4] This structural information enabled the design of molecules with improved interactions with the catalytic site of KLK5, leading to the identification of this compound as a highly potent and selective inhibitor.[4]

Chemical Synthesis

The synthesis of this compound and its analogs involved a multi-step process, likely starting from commercially available building blocks. While the exact, detailed synthetic route for this compound is proprietary, similar KLK inhibitors have been synthesized through robust and scalable methods. These syntheses often involve the formation of amide bonds to link key fragments and late-stage modifications to introduce critical functionalities, such as the benzamidine group, which is known to interact with the active site of serine proteases.[6]

Mechanism of Action: Targeting the KLK5 Signaling Pathway

In Netherton Syndrome, the absence of the endogenous inhibitor LEKTI leads to uncontrolled KLK5 activity.[2] This has several downstream consequences that contribute to the disease phenotype:

-

Degradation of Desmosomal Proteins: KLK5 cleaves desmoglein 1 and desmocollin 1, key components of corneodesmosomes, leading to premature shedding of the stratum corneum and a compromised skin barrier.[7]

-

Activation of a Proteolytic Cascade: KLK5 activates other kallikreins, such as KLK7 and KLK14, amplifying the proteolytic damage to the skin barrier.[7]

-

Induction of Inflammation: KLK5 activates Protease-Activated Receptor 2 (PAR-2) on keratinocytes, which triggers the release of pro-inflammatory cytokines and chemokines, including TSLP, IL-8, and TNF-α, contributing to the chronic inflammation and atopic manifestations seen in NS.[3][8]

This compound acts as a potent and selective inhibitor of KLK5, directly blocking its enzymatic activity.[3] By inhibiting KLK5, this compound is designed to interrupt this pathological cascade at its origin, thereby restoring the skin barrier and reducing inflammation.

Signaling Pathway Diagram

Caption: Pathophysiology of Netherton Syndrome and the mechanism of action of this compound.

Preclinical Development and Efficacy

This compound has undergone a series of preclinical studies to evaluate its potency, selectivity, and efficacy in relevant models of Netherton Syndrome.

In Vitro Potency and Selectivity

Biochemical assays were employed to determine the inhibitory activity of this compound against KLK5 and other related proteases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (pM) | Selectivity vs. KLK5 |

| KLK5 | 250 | - |

| KLK7 | >100-fold | >100x |

| KLK14 | >100-fold | >100x |

Data sourced from Liddle J et al., J Invest Dermatol 2021.[3]

Preclinical Efficacy in a Mouse Model

The efficacy of a topical cream formulation of this compound was evaluated in a transgenic mouse model that overexpresses human KLK5 in the epidermis (TgKLK5), which recapitulates key features of Netherton Syndrome.

Experimental Protocol: TgKLK5 Mouse Model Efficacy Study

-

Animal Model: Transgenic mice overexpressing human KLK5 in the epidermis (TgKLK5).

-

Treatment: Topical application of a cream containing this compound.

-

Parameters Measured:

-

Transepidermal Water Loss (TEWL) as a measure of skin barrier function.

-

Expression of pro-inflammatory cytokines in the skin.

-

KLK5 activity in the skin.

-

Table 2: Preclinical Efficacy of Topical this compound in a TgKLK5 Mouse Model

| Parameter | Result |

| Transepidermal Water Loss (TEWL) | Significant reduction |

| Pro-inflammatory Cytokine Expression | Decreased |

| KLK5 Activity in Skin | Inhibited |

Data sourced from Liddle J et al., J Invest Dermatol 2021.[3]

Activity in Human Skin Explants

To assess the potential for clinical translation, the activity of this compound was evaluated in ex vivo studies using stratum corneum samples from Netherton Syndrome patients.

Experimental Protocol: Human Skin Explant Study

-

Source: Stratum corneum samples from patients with Netherton Syndrome.

-

Measurement: KLK5 protease activity.

-

Intervention: Incubation with this compound.

The results demonstrated that KLK5 activity was significantly elevated in the stratum corneum of NS patients and that this activity was potently inhibited by this compound.[3] Furthermore, this compound was shown to achieve high concentrations in the epidermis of healthy human skin following topical application, indicating its suitability for the intended route of administration.[3]

Experimental Workflow Diagram

Caption: High-level experimental workflow for the discovery and preclinical development of this compound.

Pharmacokinetics and Safety

While detailed pharmacokinetic and toxicology data for this compound are not extensively published, the preclinical studies indicate that it achieves high local concentrations in the epidermis with topical application.[3] The development of a topical formulation is intended to minimize systemic exposure and potential off-target effects. Further studies will be required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a comprehensive safety profile for this compound.

Conclusion and Future Directions

This compound is a potent and selective KLK5 inhibitor discovered through a rigorous structure-based drug design program. Preclinical data strongly support its potential as a targeted, disease-modifying therapy for Netherton Syndrome. By directly inhibiting the key driver of the disease's pathophysiology, this compound offers a promising alternative to the current symptom-management approaches.

The successful preclinical development of this compound paves the way for its advancement into clinical trials. Future studies will be essential to evaluate the safety, tolerability, and efficacy of topical this compound in patients with Netherton Syndrome. This targeted approach holds the potential to significantly improve the quality of life for individuals affected by this severe and debilitating genetic skin disorder.

References

- 1. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

Potential Therapeutic Applications of GSK951A in Infectious Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK951A, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has emerged as a promising candidate for the treatment of mycobacterial infections, including tuberculosis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. By inhibiting mycolic acid biosynthesis through a novel target, EchA6, this compound presents a new avenue for combating drug-resistant strains of Mycobacterium tuberculosis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb) growth. It belongs to the THPP class of compounds and has demonstrated significant bactericidal activity. A key characteristic of this compound is its novel mechanism of action, which differentiates it from many existing anti-tuberculosis drugs and makes it a candidate for treating drug-resistant infections.

Mechanism of Action: Targeting EchA6 and Mycolic Acid Biosynthesis

This compound exerts its antimycobacterial effect by inhibiting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The specific molecular target of this compound has been identified as EchA6, a non-catalytic but essential enoyl-CoA hydratase homologue.

The Role of EchA6

EchA6 is believed to function as a fatty acid shuttle, delivering long-chain fatty acids to the fatty acid synthase II (FAS-II) system for their elongation into the meromycolate chain of mycolic acids.

Inhibition of EchA6 by this compound

This compound binds to EchA6, disrupting its function and thereby inhibiting the mycolic acid biosynthetic pathway. This leads to a compromise in the integrity of the mycobacterial cell wall, ultimately resulting in cell death.

Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound

Methodological & Application

Application Note and Protocol: In Vitro Evaluation of Novel Anti-Tuberculosis Compounds

This document provides a comprehensive protocol for the in vitro assessment of novel compounds against Mycobacterium tuberculosis. As a placeholder for a novel compound, we will refer to "GSK951A," a hypothetical agent targeting DNA gyrase, based on published information on GSK's Mycobacterium tuberculosis Gyrase Inhibitors (MGIs)[1]. The protocols detailed below are based on established methods for anti-mycobacterial drug susceptibility testing[2][3][4][5].

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. A critical initial step in this process is the in vitro evaluation of a compound's activity against this slow-growing pathogen. This application note outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "this compound," and briefly describes an assay to assess its intracellular activity.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will assume that this compound is a Mycobacterium tuberculosis Gyrase Inhibitor (MGI). These inhibitors target the bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription[1][6]. The proposed mechanism involves the stabilization of the gyrase-DNA cleavage complex, leading to an accumulation of single-stranded DNA breaks and subsequent cell death[1].

Figure 1: Hypothetical signaling pathway of this compound targeting DNA gyrase in M. tuberculosis.

Experimental Protocols

This protocol is adapted from the EUCAST reference method for broth microdilution testing of M. tuberculosis[4][5]. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[4].

3.1.1. Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

-

Glycerol

-

Tween 80

-

Sterile 96-well U-bottom microtiter plates

-

This compound (or other test compound)

-

Dimethyl Sulfoxide (DMSO)

-

Isoniazid and Rifampicin (as controls)

-

Sterile water with glass beads

-

McFarland 0.5 turbidity standard

-

Resazurin sodium salt solution (optional, for colorimetric reading)

3.1.2. Data Presentation: Reagent Preparation

| Reagent/Medium | Preparation | Storage |

| Complete 7H9 Broth | Middlebrook 7H9 broth base supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. | 2-8°C for up to 2 weeks |

| This compound Stock | 10 mM stock solution in 100% DMSO. | -20°C, protected from light |

| Control Drug Stocks | 10 mM stock solutions of Isoniazid and Rifampicin in DMSO. | -20°C, protected from light |

3.1.3. Experimental Procedure

-

Bacterial Culture:

-

Culture M. tuberculosis H37Rv in complete 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Alternatively, scrape colonies from a Löwenstein-Jensen slant and suspend in sterile water with glass beads. Vortex vigorously to create a homogenous suspension[5].

-

-

Inoculum Preparation:

-

Compound Dilution Plate Preparation:

-

In a separate 96-well plate, perform a 2-fold serial dilution of this compound and control drugs in complete 7H9 broth. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

-

-

Assay Plate Setup:

-

Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a growth control well (bacteria in broth without drug) and a sterility control well (broth only).

-

-

Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

-

For a colorimetric reading, 30 µL of resazurin solution can be added to each well and incubated for an additional 24 hours. A color change from blue to pink indicates bacterial growth[3].

-

3.1.4. Data Presentation: Hypothetical MIC Results

| Compound | MIC (µg/mL) against H37Rv |

| This compound | 0.25 |

| Isoniazid | 0.06 |

| Rifampicin | 0.125 |

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is crucial for compounds targeting latent tuberculosis[7][8].

3.2.1. Brief Protocol

-

Culture and seed a macrophage cell line (e.g., RAW264.7 or THP-1) in 24-well plates[9].

-

Infect the macrophage monolayer with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 10:1[7].

-

After phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh media containing serial dilutions of this compound and control drugs.

-

Incubate for 3-5 days.

-

Lyse the macrophages to release intracellular bacteria.

-

Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of incubation[7].

3.2.2. Data Presentation: Hypothetical Intracellular Activity

| Compound (Concentration) | % Reduction in Intracellular CFU |

| This compound (1 µg/mL) | 95% |

| Isoniazid (1 µg/mL) | 70% |

| Untreated Control | 0% |

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro evaluation of a novel anti-tuberculosis compound.

Figure 2: Experimental workflow for MIC determination of anti-tuberculosis compounds.

Conclusion

The described protocols provide a robust framework for the initial in vitro characterization of novel anti-tuberculosis compounds. The broth microdilution MIC assay is a standardized method for determining a compound's potency against extracellular bacteria, while the intracellular activity assay offers critical insights into its potential efficacy against the persistent, intracellular form of M. tuberculosis. These assays are essential for the early-stage evaluation and prioritization of new drug candidates in the fight against tuberculosis.

References

- 1. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. repub.eur.nl [repub.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pak.elte.hu [pak.elte.hu]

- 8. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

Application Notes and Protocols for GSK-TB-X in Mycobacterial Culture

A Comprehensive Guide for Researchers

Introduction

This document provides detailed application notes and protocols for the use of GSK-TB-X, a hypothetical novel anti-mycobacterial agent, in various in vitro mycobacterial culture systems. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-tuberculosis therapies. The protocols outlined below cover essential procedures from basic susceptibility testing in broth culture to evaluation in macrophage infection models, providing a framework for assessing the potency and preliminary mechanism of action of novel chemical entities like GSK-TB-X.

Given that "GSK951A" does not correspond to a publicly documented compound, this guide is based on established methodologies for testing small molecule inhibitors against Mycobacterium tuberculosis and related species. The experimental designs and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.

Compound Information: GSK-TB-X (Hypothetical)

For the purpose of these protocols, GSK-TB-X is assumed to be a novel synthetic compound with potent activity against Mycobacterium tuberculosis. Its precise mechanism of action is under investigation, but it is hypothesized to inhibit a critical cellular process such as cell wall synthesis, DNA replication, or protein synthesis.

Table 1: Physicochemical Properties of GSK-TB-X (Illustrative)

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | --- |

| Solubility | >10 mM in DMSO | Prepare stock solutions in 100% DMSO. |

| <1 µM in aqueous media | DMSO stock must be diluted carefully to avoid precipitation. | |

| Stability in Culture | Stable for >72 hours at 37°C | Assessed by LC-MS in Middlebrook 7H9 broth. |

| Purity | >98% (by HPLC) | --- |

Experimental Protocols

Preparation of GSK-TB-X Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials: GSK-TB-X powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure: a. Tare a sterile microcentrifuge tube. b. Carefully weigh 4.51 mg of GSK-TB-X into the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol utilizes the microplate Alamar Blue assay (MABA), a common method for high-throughput screening of compounds against M. tuberculosis.

Protocol 2.2.1: MIC Determination using Microplate Alamar Blue Assay (MABA)

-

Materials:

-

Mycobacterium tuberculosis H37Rv (or other suitable strain).

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Sterile 96-well flat-bottom plates.

-

GSK-TB-X stock solution (10 mM in DMSO).

-

Positive control drug (e.g., rifampicin or isoniazid).

-

Alamar Blue reagent.

-

Spectrophotometer or fluorometer.

-

-

Procedure: a. Prepare a working solution of GSK-TB-X by diluting the 10 mM stock in supplemented 7H9 broth. The highest concentration to be tested should not exceed a final DMSO concentration of 1%. b. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add 100 µL of the highest concentration of GSK-TB-X to the first well of a row and perform a 2-fold serial dilution across the plate. d. Prepare a bacterial suspension of M. tuberculosis H37Rv in the logarithmic growth phase, adjusted to an OD₆₀₀ of 0.05-0.1. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well. e. Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound. f. Include control wells: bacteria only (no drug) and media only (no bacteria). g. Seal the plate and incubate at 37°C for 5-7 days. h. After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for an additional 24 hours. i. Read the results visually (blue = no growth, pink = growth) or quantitatively using a fluorometer (Excitation: 530 nm, Emission: 590 nm). j. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Table 2: Illustrative MIC Data for GSK-TB-X against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| GSK-TB-X | 0.23 | 0.51 |

| Isoniazid | 0.05 | 0.36 |

| Rifampicin | 0.1 | 0.12 |

Activity against Intracellular Mycobacteria

This protocol assesses the ability of GSK-TB-X to inhibit the growth of M. tuberculosis within macrophages, which is a critical step in evaluating its potential as a therapeutic agent.

Protocol 2.3.1: Macrophage Infection Assay

-

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

-

Mycobacterium tuberculosis H37Rv expressing a fluorescent protein (e.g., GFP) or luciferase for easier quantification.

-

GSK-TB-X.

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Middlebrook 7H10 agar plates for CFU counting.

-

-

Procedure: a. Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. b. Wash the differentiated macrophages with fresh RPMI-1640 medium. c. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C. d. Wash the cells three times with PBS to remove extracellular bacteria. e. Add fresh RPMI-1640 medium containing serial dilutions of GSK-TB-X to the infected cells. f. Incubate the plates for 72 hours at 37°C. g. At the end of the incubation, lyse the macrophages with lysis buffer. h. Plate serial dilutions of the lysate on 7H10 agar plates and incubate for 3-4 weeks to determine the number of viable intracellular bacteria (CFU). i. Alternatively, if using a reporter strain, measure fluorescence or luminescence.

Table 3: Illustrative Intracellular Activity of GSK-TB-X

| Compound Concentration (µM) | Mean CFU/mL | % Inhibition |

| 0 (Untreated) | 2.5 x 10⁵ | 0% |

| 0.5 | 1.8 x 10⁵ | 28% |

| 1.0 | 9.5 x 10⁴ | 62% |

| 2.0 | 4.2 x 10⁴ | 83% |

| 4.0 | 1.1 x 10⁴ | 95.6% |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and the experimental workflow for MIC determination.

Caption: Workflow for MIC determination of GSK-TB-X using the MABA method.

Caption: Hypothetical mechanism of action for GSK-TB-X targeting DNA replication.

Conclusion

These application notes provide a comprehensive framework for the initial in vitro characterization of a novel anti-mycobacterial compound, exemplified by the hypothetical GSK-TB-X. The detailed protocols for MIC determination and intracellular activity assessment are fundamental steps in the preclinical evaluation of any new anti-tubercular agent. The provided data tables and diagrams serve as templates for organizing and visualizing experimental results. Researchers should adapt these protocols to the specific characteristics of their compounds and the research questions they aim to address. Further studies, such as time-kill kinetics, resistance frequency determination, and in vivo efficacy studies, would be the logical next steps in the development of a promising candidate.

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of GSK951A

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of GSK951A, a THPP analogue that inhibits mycolic acid biosynthesis, against relevant bacterial strains.

Introduction

This compound is a novel therapeutic prospect identified as a THPP (thiamine pyrophosphate) analogue. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the cell wall in Mycobacterium species.[1] This unique mode of action makes this compound a compound of interest for the development of new anti-mycobacterial agents. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to evaluate the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that completely prevents the visible growth of a microorganism under standardized laboratory conditions.[2][3] Accurate determination of the MIC is a critical step in the preclinical assessment of new antimicrobial candidates.

These application notes provide standardized protocols for determining the MIC of this compound against slow-growing mycobacteria, such as Mycobacterium tuberculosis, using the broth microdilution and agar dilution methods.

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound targets the mycolic acid biosynthetic pathway, which is essential for the structural integrity of the mycobacterial cell wall. This pathway involves two fatty acid synthase systems, FAS-I and FAS-II. The FAS-II system is responsible for elongating fatty acids to form the long-chain meromycolic acids, which are then condensed with a C26 fatty acid from the FAS-I system to form mycolic acids.[4][5][6] this compound has been shown to inhibit this pathway, leading to a disruption of the cell wall and subsequent inhibition of bacterial growth.[1]

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.

Data Presentation

The MIC values for this compound should be determined against a panel of relevant microorganisms. The results should be presented in a clear and concise tabular format to allow for easy comparison.

Table 1: Example MIC Data for this compound

| Strain ID | Organism | This compound MIC (µg/mL) | This compound MIC (µM) | Isoniazid MIC (µg/mL) |

| ATCC 27294 | M. tuberculosis H37Rv | 0.06 | 0.127 | 0.03 - 0.12 |

| Clinical Isolate 1 | M. tuberculosis (MDR) | 0.12 | 0.254 | > 1.0 |

| Clinical Isolate 2 | M. tuberculosis (XDR) | 0.12 | 0.254 | > 1.0 |

| ATCC 19421 | M. avium | 4.0 | 8.47 | N/A |

| ATCC 13950 | M. smegmatis mc²155 | 0.25 | 0.529 | 2.0 |

Note: The MIC values presented for this compound are illustrative and should be replaced with experimentally determined data. Isoniazid values are for reference.

Experimental Protocols

Two standard methods for determining the MIC of compounds against mycobacteria are the Broth Microdilution method and the Agar Dilution method.

Broth Microdilution Method

This method is used to determine the MIC in a liquid medium and is considered the reference method by EUCAST for M. tuberculosis complex.[7]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well U-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

-

Mycobacterium strains (e.g., M. tuberculosis H37Rv ATCC 27294)

-

Sterile water with 0.05% Tween 80

-

Glass beads (2-3 mm diameter)

-

0.5 McFarland standard

-

Inverted mirror for reading

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in Middlebrook 7H9 broth.

-

-

Preparation of Bacterial Inoculum:

-

Harvest mycobacterial colonies from a solid medium (e.g., Middlebrook 7H10 agar).

-

Transfer colonies to a tube containing sterile water with 0.05% Tween 80 and glass beads.

-

Vortex for 1-2 minutes to create a homogeneous suspension and break up clumps.

-

Allow the suspension to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

-

Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[7]

-

-

Plate Setup:

-

In a 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 100 µL from the 10th well.

-

The 11th well serves as the growth control (no drug), and the 12th well as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.

-

Add 100 µL of sterile broth to the sterility control wells (column 12).

-

Seal the plate with a lid or an adhesive seal and incubate at 37°C.

-

-

Reading the Results:

-

Incubate for 7-21 days, depending on the growth rate of the mycobacterial species.

-

The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) when observed with an inverted mirror.[7]

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium. It is particularly useful for testing multiple isolates simultaneously.

Materials:

-

This compound powder

-

DMSO

-

Sterile petri dishes

-

Middlebrook 7H10 or 7H11 agar, supplemented with 10% OADC

-

Mycobacterium strains

-

Inoculum preparation materials as described in 4.1.

-

Multi-point inoculator (optional)

-

Incubator (37°C with 5-10% CO₂)

Protocol:

-

Preparation of this compound-Agar Plates:

-

Prepare a stock solution of this compound in DMSO.

-

Melt the Middlebrook agar and cool it to 45-50°C in a water bath.

-

Prepare a series of this compound concentrations in sterile tubes. Add the appropriate volume of the drug solution to molten agar to achieve the desired final concentrations (typically a two-fold dilution series). Ensure the volume of the drug solution does not exceed 10% of the agar volume.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a drug-free control plate.

-

-

Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described in the broth microdilution method (Section 4.1, Step 2), adjusting the final suspension to 10⁷ CFU/mL.

-

Further dilute this suspension 1:10 to obtain 10⁶ CFU/mL for inoculation.

-

-

Inoculation:

-

Spot-inoculate 1-10 µL of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and moving to increasing concentrations of this compound.

-

A multi-point inoculator can be used to test multiple strains simultaneously.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 21 days.

-

-

Reading the Results:

-

The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth compared to the drug-free control plate.[8] This is typically observed as the concentration that prevents the formation of colonies or allows for only a faint haze or 1-2 single colonies.[8]

-

Quality Control

For both methods, it is essential to include a quality control strain with a known MIC for the tested drug to ensure the validity of the results. For mycobacteria, M. tuberculosis H37Rv (ATCC 27294) is a commonly used reference strain.[7] The obtained MIC for the control strain should fall within the established acceptable range.

Safety Precautions

All work with pathogenic Mycobacterium species, especially M. tuberculosis, must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE) and safety protocols. All materials and waste should be decontaminated according to institutional guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Item - Schematic representation of the mycolic acid biosynthesis pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]